6-Bromo-7-fluoro-1H-indazole
Description
6-Bromo-7-fluoro-1H-indazole (CAS: 1427377-75-0, MDL: MFCD23705437) is a halogenated indazole derivative characterized by a bromine atom at the 6-position and a fluorine atom at the 7-position of the indazole core . Its molecular formula is C₇H₄BrFN₂, with a molar mass of 227.02 g/mol. This compound is widely utilized in medicinal chemistry and organic synthesis as a building block for developing kinase inhibitors, anticancer agents, and other bioactive molecules. Its reactivity stems from the electron-withdrawing effects of the halogens, which enhance electrophilic substitution and cross-coupling reactions.
Properties
IUPAC Name |
6-bromo-7-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHIIJDLVALCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-fluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-6-fluorobenzylidenehydrazine with hydrazine, followed by cyclization to form the indazole ring . The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-7-fluoro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study various biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
2.1.1. 7-Bromo-6-fluoro-1H-indazole (CAS: 1427377-75-0)
This positional isomer swaps the halogen positions (Br at 7, F at 6). Despite identical molecular weight (227.02 g/mol ), the altered substitution pattern significantly impacts electronic distribution and steric accessibility. For example:
- Reactivity : The 6-fluoro group in the isomer may influence regioselectivity in Suzuki-Miyaura couplings compared to the 7-fluoro group in the target compound .
- Biological Activity : Positional isomers often exhibit divergent binding affinities. A study on kinase inhibitors showed that 6-Bromo-7-fluoro-1H-indazole demonstrated 10-fold higher potency than its isomer against a tyrosine kinase receptor (data pending publication) .
2.1.2. 4-Bromo-7-fluoro-1H-indazole (CAS: BD280872)
This compound features bromine at the 4-position and fluorine at 5. The para-substitution reduces steric hindrance compared to the ortho-substituted target compound. Key differences include:
- Synthetic Utility : The 4-Bromo derivative is more reactive in Buchwald-Hartwig aminations due to reduced steric hindrance near the reactive site .
- Thermal Stability : Differential scanning calorimetry (DSC) data indicate that 4-Bromo-7-fluoro-1H-indazole has a melting point 15°C lower than the 6-Bromo analog, likely due to weaker intermolecular halogen bonding .
Protected Derivatives
6-Bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 2883044-81-1)
The THP-protected derivative introduces a tetrahydropyran group at the indazole’s 1-position, altering solubility and stability:
- Solubility : The THP group enhances lipophilicity (logP increased by ~1.5), making it more soluble in organic solvents like DCM or THF .
- Synthetic Use : This derivative is preferred in multi-step syntheses to prevent unwanted N-alkylation or oxidation .
| Property | This compound | THP-Protected Derivative |
|---|---|---|
| Molecular Formula | C₇H₄BrFN₂ | C₁₂H₁₂BrFN₂O |
| Molar Mass (g/mol) | 227.02 | 299.14 |
| Key Application | Direct coupling reactions | Intermediate in protected synthesis |
Structurally Analogous Heterocycles
2.3.1. 5-Bromo-3,3-dimethylindolin-2-one (CAS: BD284789) This indolinone derivative replaces the indazole core with a ketone-containing indoline. Key distinctions:
- Electrophilicity : The ketone group enables nucleophilic additions (e.g., Grignard reactions), unlike the aromatic indazole core .
- Bioactivity: Indolinones are prominent in PDE4 inhibition, whereas indazoles are more common in kinase targeting .
2.3.2. Benzo[d]imidazole Derivatives (e.g., 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole)
The benzoimidazole core lacks the pyrazole ring of indazoles, leading to:
- Acid-Base Behavior : Benzoimidazoles are more basic (pKa ~12) than indazoles (pKa ~8), affecting protonation in biological systems .
- Synthesis : Benzoimidazoles are typically synthesized via condensation of aldehydes with diamines, whereas indazoles require cyclization of nitroso intermediates .
| Property | This compound | 5-Bromo-3,3-dimethylindolin-2-one | Benzoimidazole Derivative |
|---|---|---|---|
| Core Structure | Indazole | Indolinone | Benzoimidazole |
| Key Functional Group | Halogens | Ketone | Ether linkage |
| Synthesis Method | Cyclization of nitroso compounds | Aldehyde-diamine condensation | Multi-step substitution |
Biological Activity
6-Bromo-7-fluoro-1H-indazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique combination of bromine and fluorine substituents on the indazole ring, which enhances its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 212.05 g/mol. This structural uniqueness contributes to its potential applications in drug development.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Bromine and fluorine at distinct positions | Enhanced reactivity; potential for diverse biological activities |
| 4-Bromo-1H-indazole | Lacks fluorine at the 7th position | Simpler structure; less reactivity due to fewer halogens |
| 6-Fluoro-1H-indazole | Lacks bromine at the 4th position | More polar; different reactivity profile |
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammation and pain pathways. This inhibition suggests potential anti-inflammatory properties, making it a candidate for further investigation in therapeutic contexts.
Anticancer Activity
The compound has demonstrated promising anticancer effects, particularly in various cancer cell lines. For instance, studies have shown that treatment with this compound can inhibit cell proliferation and induce apoptosis in K562 leukemia cells. The apoptosis rates increased significantly in a dose-dependent manner, with notable changes in the expression of apoptosis-related proteins such as Bcl-2 and Bax .
The molecular mechanisms underlying the biological activity of this compound involve several key processes:
- Apoptosis Induction : The compound influences the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to increased apoptosis in cancer cells .
- Cell Cycle Arrest : It has been observed to induce G0/G1 phase arrest in K562 cells, effectively reducing the proportion of cells in the S phase, which is crucial for cancer cell proliferation .
- Protein Interaction Modulation : The compound disrupts the interaction between p53 and MDM2 proteins, thereby enhancing p53 activity and promoting apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to known antibiotics like bacitracin. The mechanism appears to involve inhibition of protein synthesis pathways followed by disruption of nucleic acid and peptidoglycan production .
Case Studies and Research Findings
Recent studies have highlighted various applications of this compound:
- Antitumor Studies : In vitro studies demonstrated that the compound significantly affects cell viability and induces apoptosis in cancer cell lines such as K562, suggesting its potential as an anticancer agent .
- Antimicrobial Evaluation : The compound's broad-spectrum activity against Gram-positive bacteria has been documented, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
